2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-3-chloro-2-fluorophenylmethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Solvents like toluene or dichloromethane to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) on the phenyl ring can be substituted by other nucleophiles.
Oxidation Reactions: The dioxolane ring can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to its stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2-fluorophenylmethanol
- 6-Bromo-3-chloro-2-fluorophenacyl bromide
- 6-Bromo-3-chloro-2-fluorophenylboronic acid
Uniqueness
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-(6-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMPQUJLSGOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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